5-[(2E)-2-(3-methoxy-4-propoxybenzylidene)hydrazinyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHOXY-4-PROPOXYBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzaldehyde moiety substituted with methoxy and propoxy groups, and a hydrazone linkage to a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-4-PROPOXYBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE typically involves a multi-step process. The initial step often includes the preparation of 3-METHOXY-4-PROPOXYBENZALDEHYDE, which can be synthesized through the reaction of 3-methoxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate . The resulting product is then subjected to hydrazone formation by reacting with 1H-1,2,3,4-tetrazole-5-carbohydrazide under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-4-PROPOXYBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-propoxybenzoic acid.
Reduction: Formation of 3-methoxy-4-propoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-METHOXY-4-PROPOXYBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of various fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of 3-METHOXY-4-PROPOXYBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The hydrazone linkage and tetrazole ring are key structural features that contribute to its binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-METHOXY-4-PROPOXYBENZALDEHYDE: Shares the benzaldehyde core but lacks the hydrazone and tetrazole functionalities.
1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE: Contains the hydrazone and tetrazole moieties but lacks the benzaldehyde core.
Uniqueness
The presence of both the benzaldehyde and tetrazole-hydrazone functionalities allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C12H16N6O2 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C12H16N6O2/c1-3-6-20-10-5-4-9(7-11(10)19-2)8-13-14-12-15-17-18-16-12/h4-5,7-8H,3,6H2,1-2H3,(H2,14,15,16,17,18)/b13-8+ |
InChI Key |
IYYPCZAWSUKDRC-MDWZMJQESA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC2=NNN=N2)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC2=NNN=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.